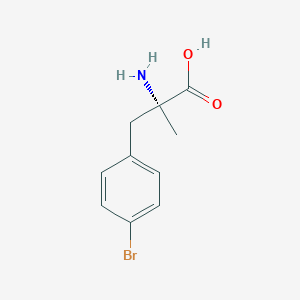

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl boronic acids, which are structurally similar to the compound you’re asking about, are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They react with 1,2-diols, which are incorporated in carbohydrates, through a reversible covalent condensation pathway .

Synthesis Analysis

While specific synthesis methods for “®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid” are not available, phenyl boronic acids have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .

Molecular Structure Analysis

The molecular structure of similar compounds, such as phenyl boronic acids, has been studied using techniques like 11B NMR spectroscopy . This method can be used to monitor the pKa’s and binding of these compounds .

Chemical Reactions Analysis

Phenyl boronic acids react with 1,2-diols through a reversible covalent condensation pathway . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-Bromoaniline, have been studied. For example, 4-Bromoaniline has a molecular weight of 172.02 g/mol .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

The ninhydrin reaction, extensively used for detecting amino acids, peptides, and proteins, underpins a wide range of applications across agricultural, biomedical, and nutritional sciences. This reaction is notable for its versatility in analyzing primary amines and related compounds, offering a foundational analytical technique that could potentially apply to studying derivatives like (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid in various scientific fields (Friedman, 2004).

Pharmacological Effects of Phenolic Acids

Chlorogenic Acid (CGA), a phenolic compound with structural similarities to phenyl-amino acids, demonstrates a broad spectrum of therapeutic roles including antioxidant, anti-inflammatory, and metabolic regulatory effects. This highlights the potential pharmacological applications of structurally related compounds, including amino acid derivatives, in addressing various health disorders (Naveed et al., 2018).

Food Science and Flavor Chemistry

Branched aldehydes derived from amino acids are crucial in developing flavors for food products. The breakdown and synthesis pathways of these compounds from amino acids are extensively studied, indicating the relevance of amino acid derivatives in food chemistry and flavor enhancement (Smit et al., 2009).

Synthetic Chemistry Applications

The chemistry of heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, shows the value of amino acid derivatives in synthesizing a wide array of heterocycles used in medicinal chemistry and dye production. This suggests potential synthetic pathways and applications for compounds like (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid in creating novel heterocyclic structures (Gomaa & Ali, 2020).

Anticancer Research

Cinnamic acid derivatives, bearing structural resemblance to phenyl-amino acids, have been explored for their anticancer potentials. The diverse reactivity of these compounds underscores the potential for amino acid derivatives in developing new anticancer agents (De et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGRPUVDOKWERK-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573940 |

Source

|

| Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid | |

CAS RN |

752971-41-8 |

Source

|

| Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)